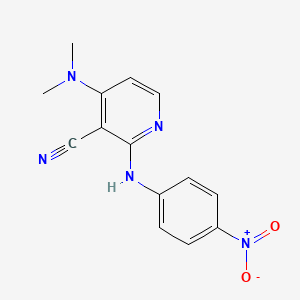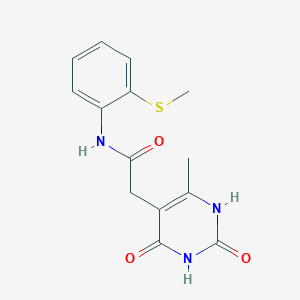
Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule. It appears to contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with various functional groups including a 2,6-difluorobenzamido group .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they can have multiple conformational isomers in the unit cell . The molecules in the crystal structure are often linked through aromatic π–π stacking and intermolecular N–H···N hydrogen bonds interactions, forming 1D chain structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve difluoromethylation processes based on X–CF2H bond formation .Physical And Chemical Properties Analysis
Related compounds like 2,6-Difluorobenzamide have a molecular weight of 157.1175 g/mol . The crystal structure of similar compounds often shows that they can have multiple conformational isomers in the unit cell .科学的研究の応用
1. Neuroimaging and Receptor Mapping
Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate derivatives have been used in neuroimaging studies, particularly in the quantitative imaging of specific receptors in the brain. For instance, compounds like [(18)F]p-MPPF, which have structural similarities, have been employed for imaging serotonin (5-HT1A) receptors in the human brain. This application is vital in understanding the distribution of receptors and in studying various neurological and psychiatric conditions (Passchier et al., 2000).
2. Environmental Health and Exposure Analysis
Compounds related to this compound, particularly phthalates and phenols, are widely used in consumer products, and their presence has been analyzed in various environmental health studies. Research has been conducted to understand the extent of human exposure to these compounds through the use of personal care products and their potential health implications. For example, studies have shown associations between the use of personal care products and urinary concentrations of biomarkers of select phenols and phthalates among different populations (Philippat et al., 2015).
3. Substance Interaction and Efficacy Studies
Interactions between various substances, including those structurally similar to this compound, have been studied to understand their combined effects on human health. For instance, the interaction between sunscreen and insect repellent compounds, and their combined efficacy, has been the subject of scientific investigation, providing insights into the best practices for their use (Murphy et al., 2000).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
diethyl 5-[(2,6-difluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5S/c1-4-25-17(23)12-9(3)14(18(24)26-5-2)27-16(12)21-15(22)13-10(19)7-6-8-11(13)20/h6-8H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWRQCFDUNVHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)


![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)
![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)


![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)